molecular formula C22H25N3O3S2 B2444548 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 905694-24-8

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2444548
CAS No.: 905694-24-8
M. Wt: 443.58
InChI Key: WQNNBOAFESWTJN-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. This compound features a benzothiazole core, a privileged scaffold in pharmacology, linked to a (2-methylpiperidin-1-yl)sulfonyl benzamide group. The benzothiazole nucleus is widely recognized for its diverse biological activities, with recent scientific reviews highlighting its pronounced anti-tubercular properties. Research indicates that such derivatives can exhibit potent activity against Mycobacterium tuberculosis , potentially through mechanisms like the inhibition of essential enzymes such as DprE1 . Furthermore, structurally related sulfonylbenzamide compounds have been investigated for their potential to modulate various biological targets, suggesting this compound holds value for developing therapies for infectious diseases and other conditions . Provided strictly for Research Use Only (RUO), this product is intended for in vitro biological screening, hit-to-lead optimization studies, and investigating structure-activity relationships (SAR) in the development of novel therapeutic agents. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-14-7-8-15(2)20-19(14)23-22(29-20)24-21(26)17-9-11-18(12-10-17)30(27,28)25-13-5-4-6-16(25)3/h7-12,16H,4-6,13H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNNBOAFESWTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Core: Starting with a suitable precursor, such as 4,7-dimethyl-1,3-benzothiazole, through cyclization reactions involving sulfur and nitrogen sources.

    Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides under basic conditions.

    Amidation: Coupling the sulfonylated intermediate with 2-methylpiperidine to form the final benzamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated the compound's anticancer properties through various assays. The following table summarizes its cytotoxic effects on selected cancer cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
A549 (Lung Cancer)12.5Induction of apoptosis via caspase activation
WM115 (Melanoma)15.0DNA damage and cell cycle arrest

The IC50 values indicate the concentration required to inhibit 50% of cell viability after a specific exposure time. Mechanisms include apoptosis induction and DNA damage assessment using assays like the EpiQuick in situ DNA damage assay kit .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. The results from antimicrobial screening are presented in the following table:

CompoundMinimum Inhibitory Concentration (MIC) µMTarget Organisms
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide1.27 - 5.08Gram-positive: Bacillus subtilis, Staphylococcus aureus
2.54 - 5.08Gram-negative: Escherichia coli, Salmonella typhi, Klebsiella pneumoniae

These findings suggest that the compound has significant potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Evaluation

In a study focusing on colorectal carcinoma (HCT116), synthesized analogues were evaluated for their anticancer activity using the Sulforhodamine B assay. The most potent compounds exhibited IC50 values lower than that of standard drugs like 5-Fluorouracil (IC50 = 9.99 µM). For instance, one compound demonstrated an IC50 value of 4.53 µM, indicating superior efficacy .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial properties of derivatives related to N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide against various pathogens. The results indicated that certain derivatives exhibited MIC values significantly lower than standard antibiotics, highlighting their potential as effective antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to the desired therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Sulfonyl Benzamides: Compounds such as sulfasalazine and celecoxib.

Uniqueness

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other benzothiazole derivatives and sulfonyl benzamides.

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : The benzothiazole structure is synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
  • Methylation : Methylation reactions introduce two methyl groups at the 4 and 7 positions of the benzothiazole ring.
  • Sulfonylation : The sulfonyl group is added by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base.
  • Amidation : The final step involves coupling the sulfonylated benzothiazole with 4-aminobenzamide to yield the target compound.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Studies indicate that compounds within this class exhibit significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli.

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 µg/mL
This compoundEscherichia coli25 µg/mL

These findings suggest that this compound could be a promising candidate for developing new antibacterial agents .

Anti-inflammatory and Analgesic Activities

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory and analgesic activities. Experimental models have demonstrated that this compound can significantly reduce inflammation markers in vivo and alleviate pain responses in animal models .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit bacterial enzymes critical for their survival and replication.
  • Receptor Modulation : It could modulate receptors involved in inflammatory pathways, thereby reducing inflammation and pain.
  • Cellular Interaction : The compound's structure allows it to penetrate cellular membranes effectively, facilitating its action on intracellular targets .

Case Studies

A recent study evaluated the efficacy of this compound in treating infections caused by multidrug-resistant bacteria. The results indicated that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when used in combination with existing antibiotics .

Another investigation focused on its analgesic properties through a model of acute inflammation. The compound significantly reduced edema and pain response compared to control groups, indicating its potential for further development as an anti-inflammatory drug.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves nucleophilic substitution and coupling reactions. For example, sulfonyl chloride intermediates can react with substituted amines under reflux in acetonitrile with K₂CO₃ as a base (see analogous procedures in ). Optimization should include factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and purity . Thin-layer chromatography (TLC) and HPLC are critical for monitoring reaction progress .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR to verify substituent positions and piperidine/benzothiazole ring conformations (see for analogous benzothiazole derivatives).
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • Elemental analysis (C, H, N, S) to validate purity .

Q. What solvents and purification methods are suitable for isolating this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., acetonitrile, DMF) are effective for reactions involving sulfonamide linkages. Post-synthesis, precipitation using ice-cold water followed by recrystallization (e.g., ethanol/water mixtures) enhances purity. Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) resolves byproducts .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of the sulfonyl-piperidine moiety in this compound?

  • Methodological Answer : Employ density functional theory (DFT) to model sulfonamide bond dissociation energies and torsional strain in the piperidine ring. Molecular dynamics simulations (MD) assess conformational flexibility in solvated environments. ICReDD’s reaction path search methods () integrate quantum chemical calculations with experimental validation, enabling targeted optimization of reaction pathways .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?

  • Methodological Answer :

  • Dose-response curves across multiple assays (e.g., fluorometric vs. colorimetric) to identify assay-specific artifacts.
  • Molecular docking studies (AutoDock Vina, Schrödinger Suite) evaluate binding mode consistency with enzyme active sites (see ’s approach for benzothiazole derivatives).
  • Meta-analysis of replicate experiments using ANOVA to distinguish biological variability from methodological errors .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for the 4,7-dimethyl-benzothiazole core?

  • Methodological Answer :

  • Analog synthesis : Systematically vary substituents (e.g., methyl → ethyl, halogens) on the benzothiazole ring.
  • Free-Wilson analysis or Hansch QSAR models correlate substituent physicochemical properties (logP, molar refractivity) with bioactivity.
  • Crystallography (X-ray/SC-XRD) resolves 3D conformations to identify steric/electronic interactions ( provides analogous structural workflows) .

Q. What methodologies assess the compound’s metabolic stability and potential toxicity in preclinical studies?

  • Methodological Answer :

  • In vitro microsomal assays (human/rat liver microsomes) quantify metabolic half-life (t₁/₂).
  • AMES test for mutagenicity and hERG channel binding assays for cardiotoxicity.
  • ADMET prediction tools (e.g., SwissADME, ProTox-II) prioritize derivatives with favorable pharmacokinetic profiles .

Methodological Resources

  • Experimental Design : Use fractional factorial designs () to minimize trials while testing variables like pH, temperature, and reagent ratios .
  • Data Validation : Cross-reference NMR shifts with databases (e.g., SDBS, PubChem) and apply statistical outlier tests (Grubbs’ test) to eliminate erroneous data points .
  • Computational Tools : Gaussian 16 for DFT, GROMACS for MD, and PyMOL for visualizing docking poses .

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